Cas no 2228082-56-0 (2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid)

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid
- 2228082-56-0
- EN300-1917567
-
- インチ: 1S/C8H10BrNO3S/c1-13-8-5(9)2-4(14-8)3-6(10)7(11)12/h2,6H,3,10H2,1H3,(H,11,12)
- InChIKey: GVYFOFRKHAEFPM-UHFFFAOYSA-N
- SMILES: BrC1=C(OC)SC(=C1)CC(C(=O)O)N
計算された属性
- 精确分子量: 278.95648g/mol
- 同位素质量: 278.95648g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 101Ų
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917567-2.5g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 2.5g |
$2548.0 | 2023-09-17 | ||
Enamine | EN300-1917567-10.0g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1917567-1g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 1g |
$1299.0 | 2023-09-17 | ||
Enamine | EN300-1917567-0.1g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 0.1g |
$1144.0 | 2023-09-17 | ||
Enamine | EN300-1917567-5.0g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1917567-1.0g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1917567-0.05g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 0.05g |
$1091.0 | 2023-09-17 | ||
Enamine | EN300-1917567-0.25g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 0.25g |
$1196.0 | 2023-09-17 | ||
Enamine | EN300-1917567-0.5g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 0.5g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1917567-10g |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |
2228082-56-0 | 10g |
$5590.0 | 2023-09-17 |
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acidに関する追加情報
Introduction to 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid (CAS No. 2228082-56-0)
2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228082-56-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates both amino and carboxylic acid functional groups, making it a versatile intermediate in the synthesis of more complex molecules.
The thiophene core in 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid is a key feature that contributes to its unique chemical and biological properties. Thiophenes are heterocyclic aromatic compounds that have been extensively studied due to their presence in numerous natural products and their ability to interact with biological targets. The presence of both bromo and methoxy substituents on the thiophene ring further enhances the compound's reactivity and potential utility in drug design. These substituents can influence the electronic properties of the ring, making it more susceptible to various chemical transformations.
The amino group at the 2-position and the carboxylic acid group at the 3-position provide additional sites for functionalization, allowing chemists to modify the compound's properties as needed. This flexibility makes 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid a valuable building block in the synthesis of peptidomimetics, protease inhibitors, and other pharmacologically active agents. The combination of these functional groups also suggests potential applications in the development of novel therapeutic strategies.
In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various disease models. For instance, studies have shown that certain thiophene derivatives exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of substituents on the thiophene ring can significantly alter its biological activity, making it possible to fine-tune the compound's effects for targeted therapies.
One of the most compelling aspects of 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid is its potential as a scaffold for drug discovery. The presence of multiple reactive sites allows for the introduction of additional functional groups through various synthetic methodologies, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and esterification reactions. These transformations can lead to novel analogs with enhanced potency or selectivity.
Recent advancements in computational chemistry have also facilitated the design of new derivatives based on 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid. By leveraging machine learning algorithms and molecular docking studies, researchers can predict the binding affinity of different analogs to biological targets with high accuracy. This approach has accelerated the discovery process and has led to several promising candidates for further development.
The pharmaceutical industry has been particularly interested in thiophene derivatives due to their structural diversity and biological relevance. For example, some well-known drugs such as carbamazepine (an anticonvulsant) and lurasidone (an atypical antipsychotic) contain thiophene moieties in their structures. These successes have spurred further research into new thiophene-based compounds, including those derived from 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic semiconductors, conductive polymers, and light-emitting diodes (LEDs). The unique structure of 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid could potentially be exploited to develop new materials with enhanced performance characteristics.
The synthesis of 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid involves several key steps that highlight its complexity and versatility. The introduction of the bromo and methoxy groups onto the thiophene ring typically requires careful control of reaction conditions to ensure high yield and purity. Subsequent functionalization at the 2-position with an amino group and at the 3-position with a carboxylic acid group further demonstrates the compound's synthetic utility.
One notable synthetic route involves a multi-step process starting from commercially available precursors such as 4-bromo-thiophene and methyl acrylate. The bromothiophene is first functionalized at the 5-position with a methoxy group using nucleophilic aromatic substitution reactions. This intermediate is then subjected to cross-coupling reactions with appropriate organometallic reagents to introduce substituents at other positions on the ring.
The final step involves introducing an amino group at the 2-position followed by oxidation of an alcohol or aldehyde group at the 3-position to form a carboxylic acid. Each step requires optimization to maximize yield while minimizing side reactions. Advances in catalytic systems have greatly improved these transformations, making them more efficient and environmentally friendly.
The biological activity of 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid has been explored in several preclinical studies. Initial assays have shown that this compound exhibits moderate activity against certain enzymes implicated in inflammatory diseases. The presence of both amino and carboxylic acid groups suggests potential interactions with protein targets such as kinases or proteases.
Further research is needed to fully elucidate its mechanism of action and therapeutic potential. In vitro studies have begun to investigate its effects on cell proliferation, apoptosis, and signaling pathways relevant to diseases such as cancer and neurodegeneration. The results from these studies could provide valuable insights into how this compound interacts with biological systems.
The development of novel drug candidates is often hampered by challenges such as poor solubility, low bioavailability, or off-target effects. However, 2-amino -3-(4-bromo -5 -meth oxythiophen - 2 - yl ) pro pan oic ac id offers several advantages that could mitigate these issues. Its rigid thiophene core provides structural stability, while its functional groups allow for fine-tuning of pharmacokinetic properties through appropriate modifications.
In conclusion, 2228082256 -0 represents a promising compound with diverse applications in pharmaceuticals and materials science . Its unique structure , reactivity , an d synthetic versatility make it an attractive scaffold for drug discovery an d material innovation . As research continue s , we can expect further breakthroughs that will expand its utility an d solidify its role i n modern chemistry . p >
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